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Compound of Interest

Compound Name: 1-Methyl-1H-indol-5-ol

Cat. No.: B173130

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for the compound
1-Methyl-1H-indol-5-ol. Due to the limited availability of direct experimental spectra for this
specific molecule in public databases, this guide presents predicted spectroscopic data based
on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR)
spectroscopy, and mass spectrometry (MS). The methodologies provided are generalized
standard operating procedures for the analysis of heterocyclic organic compounds of this
nature.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1-Methyl-1H-indol-5-ol.
These predictions are derived from the analysis of substituent effects (a methyl group at the N1
position and a hydroxyl group at the C5 position) on the indole core, referencing data from
similar indole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Chemical Shifts for 1-Methyl-1H-indol-5-ol (in CDClIs, referenced
to TMS at 0 ppm)
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e Prt-?‘dicted Chemical Multiplicity Coupling Constant
Shift (6, ppm) (J, H2)

H2 ~7.0-7.2 d ~25-35

H3 ~6.4 - 6.6 d ~2.5-35

H4 ~7.1-7.3 d ~8.5-9.0

H6 ~6.8-7.0 dd J=85,20

H7 ~7.0-7.2 d ~2.0

N1-CHs ~3.7-3.9 S

C5-OH Variable (broad) S

Table 2: Predicted *3C NMR Chemical Shifts for 1-Methyl-1H-indol-5-ol (in CDCls, referenced

to CDCls at 77.16 ppm)

Carbon Position

Predicted Chemical Shift (8, ppm)

Cc2 ~125-128
Cc3 ~101 - 104
C3a ~128 - 131
C4 ~110- 113
C5 ~150 - 153
C6 ~112 - 115
c7 ~105 - 108
C7a ~132 - 135
N1-CHs ~32-35

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 1-Methyl-1H-indol-5-ol
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Wavenumber (cm~?)

Intensity

Assignment

~3600 - 3200 Broad, Strong O-H stretch (phenolic)

~3100 - 3000 Medium Aromatic C-H stretch

~2950 - 2850 Medium Aliphatic C-H stretch (N-CHs)
~1620 - 1580 Medium C=C aromatic ring stretch
~1470 - 1450 Medium Aromatic ring stretch

~1250 - 1200 Strong C-O stretch (phenol)

~800 - 700 Strong C-H out-of-plane bending

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrum Fragments for 1-Methyl-1H-indol-5-ol (Electron lonization)

miz Predicted Fragment Notes

147 [M]* Molecular ion

132 [M - CHs]* Loss of the N-methyl group
118 [M - CHO]* Loss of a formyl radical
104 M - CHs - COJ* Subsequent loss of carbon

monoxide

Experimental Protocols

The following are detailed methodologies for the key experiments cited. These represent

standard procedures for the spectroscopic analysis of novel or uncharacterized organic

compounds.

NMR Spectroscopy (*H and **C)

e Sample Preparation:

o Weigh approximately 5-10 mg of the solid 1-Methyl-1H-indol-5-ol sample.
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o Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.qg.,
Chloroform-d, CDCIs) in a clean, dry NMR tube.

o Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not
already present in the solvent.

o Cap the NMR tube and gently invert to ensure complete dissolution and homogeneity.

 Instrumentation and Data Acquisition:

o The NMR spectra should be acquired on a spectrometer operating at a field strength of
400 MHz or higher for optimal resolution.[1]

o Tune and shim the instrument to the specific sample and solvent.

o For *H NMR, acquire the spectrum using a standard pulse sequence. Key parameters
include a spectral width of approximately 12-15 ppm, a sufficient number of scans to
achieve a good signal-to-noise ratio (typically 16 or 32 scans), and a relaxation delay of 1-
2 seconds.

o For 3C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A wider
spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance and
sensitivity of the 13C nucleus, a significantly larger number of scans (e.g., 1024 or more)
and a longer relaxation delay (2-5 seconds) are typically necessary to obtain a high-quality
spectrum.[1]

» Data Processing:

o

Apply Fourier transformation to the acquired free induction decays (FIDs).

[¢]

Phase correct the resulting spectra.

[¢]

Calibrate the chemical shift scale using the signal of the internal standard (TMS at O ppm)
or the residual solvent peak.

[e]

Integrate the peaks in the *H NMR spectrum to determine the relative number of protons.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://books.rsc.org/books/monograph/591/chapter/269983/Acquiring-1H-and-13C-Spectra
https://books.rsc.org/books/monograph/591/chapter/269983/Acquiring-1H-and-13C-Spectra
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b173130?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

o Analyze the multiplicities and coupling constants in the *H NMR spectrum to elucidate
proton-proton connectivities.

Attenuated Total Reflectance-Fourier Transform Infrared
(ATR-FTIR) Spectroscopy

e Sample Preparation:

o Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

o Place a small amount of the solid 1-Methyl-1H-indol-5-ol sample directly onto the center
of the ATR crystal.[2][3]

 Instrumentation and Data Acquisition:

o Record a background spectrum of the clean, empty ATR crystal. This will be automatically
subtracted from the sample spectrum.[2]

o Apply pressure to the sample using the instrument's pressure clamp to ensure good
contact between the sample and the crystal.[3]

o Acquire the IR spectrum, typically in the range of 4000-400 cm™1.

o Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a spectrum with a good
signal-to-noise ratio.

» Data Processing and Analysis:

o The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber
(cm™2).

o ldentify the characteristic absorption bands and compare them to known correlation tables
to identify functional groups present in the molecule.[4][5]

Mass Spectrometry (MS)

e Sample Preparation:
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o Prepare a dilute solution of 1-Methyl-1H-indol-5-ol in a volatile organic solvent (e.g.,
methanol or acetonitrile). The concentration should be in the range of 1-10 pug/mL.

 Instrumentation and Data Acquisition (Electron lonization - EI):

o Introduce the sample into the mass spectrometer, typically via a direct insertion probe or
through a gas chromatograph (GC-MS).[6]

o The sample is vaporized and then bombarded with a beam of high-energy electrons
(typically 70 eV) in the ion source.[7][8]

o The resulting positively charged ions (molecular ion and fragment ions) are accelerated
into the mass analyzer.

o The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
o A detector records the abundance of each ion.

e Data Analysis:
o The mass spectrum is a plot of relative ion abundance versus m/z.

o Identify the molecular ion peak ([M]*), which corresponds to the molecular weight of the
compound.

o Analyze the fragmentation pattern to gain structural information. The differences in m/z
values between the molecular ion and the fragment ions correspond to the masses of
neutral fragments that have been lost.[4]

Visualization of the Spectroscopic Analysis
Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and structure
elucidation of an organic compound like 1-Methyl-1H-indol-5-ol.
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Compound Synthesis & Purification

Synthesis of 1-Methyl-1H-indol-5-ol

'

Purification (e.g., Chromatography, Recrystallization)

Spectroscopic Analysis
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Proposed Structure of L
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Caption: A logical workflow for the synthesis, purification, spectroscopic analysis, and structural
elucidation of 1-Methyl-1H-indol-5-ol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
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